4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl-
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Overview
Description
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . This method is efficient and can be performed in a single step. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green synthesis methods are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antihypertensive, analgesic, and antimalarial agent.
Industry: Utilized in the development of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine core structure and exhibit comparable biological activities.
Thieno(3,2-b)(1,4)thiazines: These compounds are also heterocyclic and contain sulfur and nitrogen atoms, making them similar in structure and function.
Uniqueness
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- is unique due to its specific triazolo-benzothiazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
110215-94-6 |
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Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
N-ethyl-N-(4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H18N4S/c1-3-17(4-2)9-13-15-16-14-10-19-12-8-6-5-7-11(12)18(13)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
AGWMDRLVFMHYTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1C3=CC=CC=C3SC2 |
Origin of Product |
United States |
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